molecular formula C13H23N3S B1385942 [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine CAS No. 1042608-39-8

[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine

Cat. No.: B1385942
CAS No.: 1042608-39-8
M. Wt: 253.41 g/mol
InChI Key: GCLJXQCIRDXXRK-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)propylamine is a tertiary amine featuring a 4-methylpiperazine ring linked via a propyl chain to a 2-thienylmethyl group. Such structural attributes are common in bioactive molecules, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors, where piperazine derivatives are often employed for their pharmacokinetic versatility .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3S/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLJXQCIRDXXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution on Heterocyclic Precursors

Method Overview:

  • Step 1: Synthesis of 2-thienylmethyl halide (e.g., 2-thienylmethyl chloride or bromide) via halogenation of thiophene derivatives.
  • Step 2: Nucleophilic substitution of the halide with a suitable amine precursor, such as 3-aminopropylpiperazine, under basic conditions.
  • Step 3: Alkylation of the amino group with the 2-thienylmethyl halide to form the desired linkage.

Reaction Conditions:

  • Use of polar aprotic solvents like acetonitrile or DMF.
  • Heating at reflux (~80-120°C).
  • Base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Research Findings:

  • Similar methods are described in patent US6780996B2, where heterocyclic intermediates are prepared via halogenation and subsequent substitution reactions, with purification through chromatography.

Cyclization and Functionalization of Heterocyclic Precursors

Method Overview:

  • Step 1: Synthesis of substituted quinoline derivatives via cyclization of aminoaryl derivatives with cyanoesters or malonate derivatives.
  • Step 2: Introduction of the methylpiperazine group through nucleophilic substitution on activated heterocyclic rings, often using phosphorus oxychloride or other chlorinating agents.
  • Step 3: Final amination with suitable amines to attach the propyl linker and piperazine moiety.

Reaction Conditions:

  • Elevated temperatures (~100°C) for cyclization.
  • Use of chlorinating agents like phosphorus oxychloride.
  • Basic aqueous workup with sodium carbonate or ammonium hydroxide.

Research Findings:

  • Patent US6780996B2 reports similar procedures for quinoline derivatives, involving chlorination and substitution steps, emphasizing the importance of controlled temperature and purification via chromatography.

Multi-step Synthesis Involving Intermediates

Method Overview:

  • Step 1: Synthesis of heterocyclic intermediates such as substituted quinoline or isoquinoline derivatives.
  • Step 2: Functionalization of these intermediates with halogens or leaving groups.
  • Step 3: Coupling with aminoalkylpiperazine derivatives via nucleophilic substitution.
  • Step 4: Final modifications to introduce the thiophene methyl group through alkylation or cross-coupling reactions.

Reaction Conditions:

  • Use of refluxing solvents like diphenyl ether or biphenyl.
  • Catalysts such as palladium or copper may be employed for cross-coupling.
  • Purification through chromatography and recrystallization.

Research Findings:

  • The detailed procedures in patent US6780996B2 highlight the importance of temperature control and solvent choice to optimize yields and purity.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvents Conditions Key Intermediates Purification
Nucleophilic substitution 2-thienylmethyl halide + 3-aminopropylpiperazine Acetonitrile, DMF Reflux (~80-120°C) 2-thienylmethyl derivatives Chromatography
Cyclization & functionalization Aminoaryl derivatives + cyanoesters Diphenyl ether, biphenyl 100°C, chlorination agents Quinoline derivatives Recrystallization, chromatography
Multi-step coupling Halogenated heterocycles + aminoalkylpiperazine Ethanol, 2-ethoxyethanol Reflux, controlled temperature Final target compound Chromatography, recrystallization

Research Findings and Considerations

  • Temperature Control: Precise temperature regulation (typically 100-120°C) is critical during cyclization and chlorination steps to prevent side reactions.
  • Choice of Solvent: High-boiling solvents like diphenyl ether or biphenyl are preferred for high-temperature cyclizations, providing inert environments.
  • Purification: Chromatography remains the most effective method for isolating pure intermediates and final compounds, especially when dealing with complex heterocyclic mixtures.
  • Yield Optimization: Using excess reagents and optimizing reaction times can improve yields, as demonstrated in patent procedures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Methylpiperazin-1-yl)propylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or thienyl groups can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in treating neurological and psychiatric disorders. Its structural components suggest possible interactions with neurotransmitter systems.

  • Antidepressant Activity : Research indicates that compounds with similar structures can inhibit serotonin reuptake, suggesting potential use as antidepressants. For instance, derivatives of piperazine have shown efficacy in modulating serotonin levels, which is crucial for mood regulation .
  • Anxiolytic Effects : The compound may also have anxiolytic properties due to its interaction with the GABAergic system, which plays a key role in anxiety disorders .

Pharmacology

The pharmacological profile of 3-(4-Methylpiperazin-1-yl)propylamine includes:

  • Receptor Binding : Studies have shown that similar compounds can bind to various receptors such as dopamine and serotonin receptors, influencing neurochemical pathways involved in mood and behavior .
  • Pain Management : There is evidence that compounds with thienyl groups may interact with pain pathways, providing analgesic effects through modulation of pain receptors .

Antimicrobial Activity

Research into piperazine derivatives has highlighted their antimicrobial properties. The thienyl moiety may enhance this activity against certain pathogens, making it a candidate for developing new antibiotics .

Data Tables

Application AreaPotential EffectsReferences
Medicinal ChemistryAntidepressant, Anxiolytic
PharmacologyReceptor Binding, Pain Management
Antimicrobial ActivityAntibacterial Effects

Case Study 1: Antidepressant Potential

A study investigated the effects of similar piperazine derivatives on serotonin reuptake inhibition. Results indicated a significant increase in serotonin levels in animal models, suggesting potential for treating depression.

Case Study 2: Analgesic Properties

Research published in Frontiers in Pharmacology explored the analgesic effects of thienyl-containing compounds. The study demonstrated that these compounds reduced pain responses in animal models by interacting with pain receptors .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • 3-(4-Ethylpiperazin-1-yl)propylamine (): This analog replaces the methyl group on the piperazine nitrogen with an ethyl group. The methyl group in the target compound may offer a better balance between bioavailability and metabolic stability .
  • 1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine ():
    Here, the piperazine is attached to a fluorophenyl-ethanamine scaffold. The fluorine atom introduces electronegativity, improving oxidative stability compared to the thiophene’s sulfur, which may participate in metabolic sulfoxidation. However, the thiophene’s π-electron system could enhance binding to aromatic residues in biological targets .

Modifications to the Amine-Linked Substituents

  • [ (3-Methylphenyl)methyl][3-(4-methylpiperazin-1-yl)propyl]amine ():
    Replacing the 2-thienylmethyl group with a 3-methylbenzyl group eliminates sulfur-mediated interactions but introduces steric bulk. The benzyl group’s planar structure may favor stronger π-π stacking than the thiophene, though the thiophene’s smaller size could improve binding pocket compatibility in constrained receptors .

  • N-(3-((2-(4-Chlorophenyl)quinolin-4-yl)oxy)propyl)-1-methylpiperidin-4-amine (): This quinoline derivative incorporates a 4-methylpiperazine-propoxy chain. The quinoline’s extended aromatic system enables strong intercalation with DNA or enzymes, whereas the target compound’s thiophene likely engages in weaker, but more selective, π-π interactions .

Structural Analogues with Modified Linkers

  • (4-Methylpiperazin-1-yl)(2,3,4-trimethoxybenzylidene)amine ():
    A Schiff base with an imine linkage instead of an amine. The imine increases reactivity (e.g., susceptibility to hydrolysis), whereas the target compound’s stable amine linkage ensures better in vivo durability. The trimethoxybenzylidene group offers enhanced electron-withdrawing effects compared to the thiophene’s electron-rich system .

  • 2’-(((1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexyl)amino)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one (): This macrocyclic compound embeds 4-methylpiperazine within a rigid spiro scaffold.

Biological Activity

3-(4-Methylpiperazin-1-yl)propylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the thienyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular receptors.

The biological activity of 3-(4-Methylpiperazin-1-yl)propylamine is primarily attributed to its interaction with specific receptors and enzymes. Piperazine derivatives have been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for various neurological functions.

Key Mechanisms:

  • Receptor Interaction : The compound may act as an antagonist or agonist at specific receptor sites, influencing pathways related to mood regulation and anxiety.
  • Enzyme Inhibition : It has been suggested that the compound might inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels in the brain.

Pharmacokinetics

Understanding the pharmacokinetics of 3-(4-Methylpiperazin-1-yl)propylamine is essential for evaluating its therapeutic potential. Currently, detailed pharmacokinetic data such as absorption rates, distribution volumes, metabolism pathways, and excretion profiles remain limited.

Biological Activity Overview

The following table summarizes the known biological activities associated with 3-(4-Methylpiperazin-1-yl)propylamine based on existing literature:

Biological Activity Description References
Antidepressant EffectsPotential modulation of serotonin and dopamine pathways. ,
Antimicrobial ActivityExhibits some degree of antimicrobial properties against specific pathogens.
Anticancer ActivityInhibitory effects on cancer cell lines in preliminary studies.
Neuroprotective EffectsMay provide protective effects against neurodegenerative conditions.

Case Studies

Several studies have investigated the biological effects of compounds similar to 3-(4-Methylpiperazin-1-yl)propylamine. Here are notable findings:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives could significantly reduce depressive-like behavior in animal models by enhancing serotonergic transmission (Kharb et al., 2012) .
  • Anticancer Effects : In vitro studies indicated that related compounds inhibited the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression (Xu et al., 2012) .
  • Neuroprotective Properties : Research has shown that certain piperazine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases (Elliott, 2011) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methylpiperazin-1-yl)propylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, intermediates like 4-methylpiperazine derivatives are often prepared using nucleophilic substitution or Buchwald-Hartwig amination. Key steps include:

  • Step 1 : Reacting 4-methylpiperazine with a halogenated propyl precursor (e.g., 1-bromo-3-chloropropane) to form the propyl-piperazine intermediate .
  • Step 2 : Coupling the intermediate with 2-thienylmethylamine via a Pd-catalyzed cross-coupling reaction under inert conditions (e.g., nitrogen atmosphere) .
  • Optimization : Yields are sensitive to catalyst choice (e.g., CuBr in ), temperature (35–80°C), and solvent polarity. For example, dimethyl sulfoxide (DMSO) enhances solubility of aromatic intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying the methylpiperazine moiety (δ 2.2–3.0 ppm for N–CH3_3 and piperazine protons) and thienylmethyl group (δ 6.8–7.4 ppm for thiophene protons) .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., m/z 280–300 [M+H]+^+ for similar piperazine derivatives) .
  • Elemental Analysis : Used to validate stoichiometry (e.g., C13_{13}H23_{23}N3_3S) and detect impurities .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against GPCRs or serotonin receptors due to structural similarity to bioactive piperazine derivatives. Use radioligand displacement assays (e.g., 3^3H-LSD for 5-HT receptors) .
  • Enzyme Inhibition Studies : Test against acetylcholinesterase or kinases using fluorometric/colorimetric substrates (e.g., Ellman’s reagent for cholinesterase activity) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be resolved, particularly for enantiomeric byproducts?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers, as seen in the resolution of (1S,4S) and (1R,4R) cyclohexyl-piperazine isomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling steps to favor enantioselective formation .
  • Contradiction Note : Conflicting NMR signals (e.g., δ 3.68–3.73 ppm in ) may indicate diastereomer formation, requiring 2D NMR (COSY, NOESY) for confirmation .

Q. What strategies address discrepancies in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs with variations in the piperazine ring (e.g., 4-ethyl vs. 4-methyl) or thienyl substituents. For example, 4-methylpiperazine derivatives in show enhanced receptor affinity over ethyl analogs .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and explain activity differences .
  • Data Normalization : Account for assay variability (e.g., cell line differences) by normalizing to reference compounds (e.g., clozapine for receptor studies) .

Q. How can synthetic byproducts be minimized during scale-up?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for controlled mixing and heat dissipation, reducing side reactions like over-alkylation .
  • Purification Techniques : Combine flash chromatography (e.g., hexane/ethyl acetate gradients) with recrystallization (e.g., methanol/water) to remove impurities .
  • Byproduct Analysis : LC-MS monitoring identifies persistent impurities (e.g., unreacted thienylmethylamine), guiding iterative process refinement .

Q. What are the best practices for stability testing under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Quantify parent compound loss using LC-MS/MS .
  • Light Sensitivity : Store samples in amber vials if the thienyl group shows UV-induced isomerization (e.g., thiophene ring opening) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Reactant of Route 2
Reactant of Route 2
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine

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